molecular formula C7H8FNOS B15216606 4-Fluoro-2-(methylsulfinyl)aniline

4-Fluoro-2-(methylsulfinyl)aniline

Cat. No.: B15216606
M. Wt: 173.21 g/mol
InChI Key: KNKGMWBJVFNWHW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfinyl)aniline is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylsulfinyl)aniline typically involves the introduction of the fluorine and methylsulfinyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring. The methylsulfinyl group can be introduced through oxidation of the corresponding methylthio derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 4-Fluoro-2-(methylsulfonyl)aniline.

    Reduction: 4-Fluoro-2-(methylthio)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(methylsulfinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylsulfinyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom and methylsulfinyl group can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(methylthio)aniline
  • 4-Fluoro-2-(methylsulfonyl)aniline
  • 4-Fluoro-2-(methanesulfinylmethyl)aniline

Uniqueness

4-Fluoro-2-(methylsulfinyl)aniline is unique due to the presence of both a fluorine atom and a methylsulfinyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H8FNOS

Molecular Weight

173.21 g/mol

IUPAC Name

4-fluoro-2-methylsulfinylaniline

InChI

InChI=1S/C7H8FNOS/c1-11(10)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3

InChI Key

KNKGMWBJVFNWHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=CC(=C1)F)N

Origin of Product

United States

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